

Application Notes and Protocols: Flow Cytometry Analysis of Th17 Cells Treated with SR2211

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Compound of Interest

Compound Name: SR2211

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Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4⁺ effector T cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] The differentiation and function of Th17 cells are critically dependent on the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1]

SR2211 is a potent and selective synthetic inverse agonist of RORγt.[1][3] By binding to RORγt, **SR2211** inhibits its transcriptional activity, leading to the suppression of Th17 cell differentiation and a significant reduction in IL-17 production.[1][3] This makes **SR2211** a valuable tool for studying Th17 cell biology and a potential therapeutic candidate for Th17-mediated diseases.

Flow cytometry is an indispensable technique for the detailed analysis of Th17 cells. It allows for the precise identification and quantification of Th17 cell populations based on the expression of cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17A). This

document provides detailed application notes and protocols for the analysis of Th17 cells treated with **SR2211** using flow cytometry.

Principle of the Assay

The protocol involves the in vitro differentiation of naive CD4+ T cells into Th17 cells. These differentiated Th17 cells are then treated with **SR2211** or a vehicle control. Following treatment, the cells are stimulated to induce cytokine production, which is then trapped intracellularly. Finally, the cells are stained with fluorescently labeled antibodies against CD4 and IL-17A and analyzed by flow cytometry to quantify the percentage of IL-17A-producing Th17 cells.

Data Presentation

The following table summarizes the quantitative data on the effect of **SR2211** on IL-17A production in human Th17 cells as measured by flow cytometry.

Treatment	Concentration (μM)	Mean Percentage of IL-17A+ CD4+ T Cells (Relative to Vehicle)	Standard Deviation (SD)	Number of Donors (n)
Vehicle (DMSO)	-	100%	-	3
SR2211	3	~50%	As per study	3

Data is interpreted from a graphical representation in the source material and presented as a percentage relative to the vehicle control.[\[4\]](#)

Experimental Protocols

I. Differentiation of Human Naive CD4+ T Cells into Th17 Cells

This protocol describes the differentiation of isolated human naive CD4+ T cells into Th17 cells.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Naive CD4+ T Cell Isolation Kit
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- L-Glutamine
- Anti-CD3 antibody (plate-bound)
- Anti-CD28 antibody (soluble)
- Recombinant Human IL-6
- Recombinant Human TGF- β
- Recombinant Human IL-23
- Recombinant Human IL-1 β
- Anti-IFN- γ antibody
- Anti-IL-4 antibody

Procedure:

- Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
- Coat a 96-well plate with anti-CD3 antibody.
- Seed the purified naive CD4+ T cells at a density of 1×10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

- Add the following reagents to the cell culture to induce Th17 differentiation:
 - Soluble anti-CD28 antibody (1 µg/mL)
 - Recombinant Human IL-6 (10 ng/mL)
 - Recombinant Human TGF-β (1 ng/mL)
 - Recombinant Human IL-23 (10 ng/mL)
 - Recombinant Human IL-1β (10 ng/mL)
 - Anti-IFN-γ antibody (10 µg/mL)
 - Anti-IL-4 antibody (10 µg/mL)
- Incubate the cells at 37°C in a humidified 5% CO2 incubator for 3-5 days.

II. Treatment of Differentiated Th17 Cells with SR2211

Materials:

- Differentiated Th17 cells (from Protocol I)
- **SR2211** (stock solution in DMSO)
- Vehicle control (DMSO)

Procedure:

- On day 3 of differentiation, add **SR2211** to the desired final concentration (e.g., 3 µM) to the respective wells.[\[4\]](#)
- Add an equivalent volume of DMSO to the vehicle control wells.
- Continue to incubate the cells for an additional 48 hours.

III. Intracellular Cytokine Staining for Flow Cytometry

This protocol details the steps for preparing the treated Th17 cells for flow cytometric analysis.

Materials:

- **SR2211**-treated and vehicle-treated Th17 cells (from Protocol II)
- Phorbol 12-myristate 13-acetate (PMA)
- Ionomycin
- Brefeldin A or Monensin (Protein transport inhibitor)
- Phosphate-Buffered Saline (PBS)
- Fixation/Permeabilization Buffer
- Permeabilization/Wash Buffer
- Anti-human CD4 antibody (fluorochrome-conjugated)
- Anti-human IL-17A antibody (fluorochrome-conjugated)
- Isotype control antibodies

Procedure:

- Restimulate the differentiated Th17 cells by adding PMA (50 ng/mL) and Ionomycin (1 µg/mL) to the culture medium.
- Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture medium to block cytokine secretion.
- Incubate the cells for 4-6 hours at 37°C in a humidified 5% CO₂ incubator.
- Harvest the cells and wash them with PBS.
- Stain for the surface marker by incubating the cells with a fluorochrome-conjugated anti-human CD4 antibody.

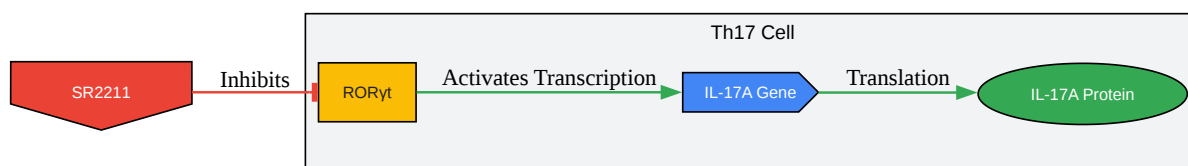
- Wash the cells to remove unbound antibodies.
- Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- Stain for the intracellular cytokine by incubating the permeabilized cells with a fluorochrome-conjugated anti-human IL-17A antibody. Use an isotype control antibody in a separate tube for gating purposes.
- Wash the cells with permeabilization/wash buffer.
- Resuspend the cells in an appropriate buffer (e.g., PBS with 1% FBS) for flow cytometry analysis.
- Acquire the samples on a flow cytometer.

IV. Flow Cytometry Analysis

- Gate on the lymphocyte population based on forward and side scatter properties.
- From the lymphocyte gate, identify the CD4+ T cell population.
- Within the CD4+ T cell gate, quantify the percentage of IL-17A positive cells.
- Compare the percentage of IL-17A+ CD4+ T cells in the **SR2211**-treated samples to the vehicle-treated samples.

Visualizations

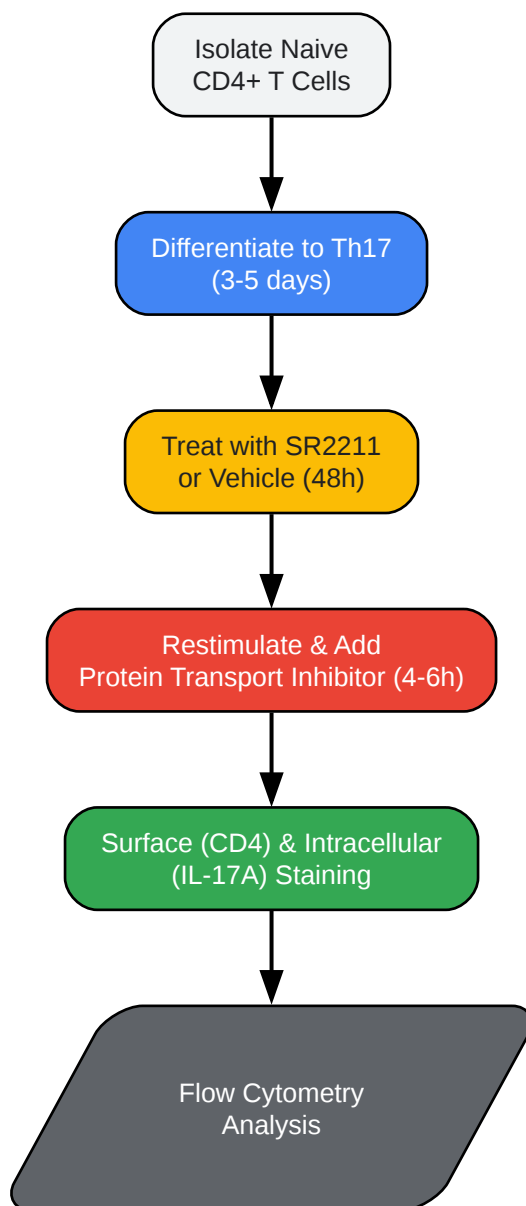
Signaling Pathway



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Caption: **SR2211** inhibits ROR γ t, blocking IL-17A gene transcription.

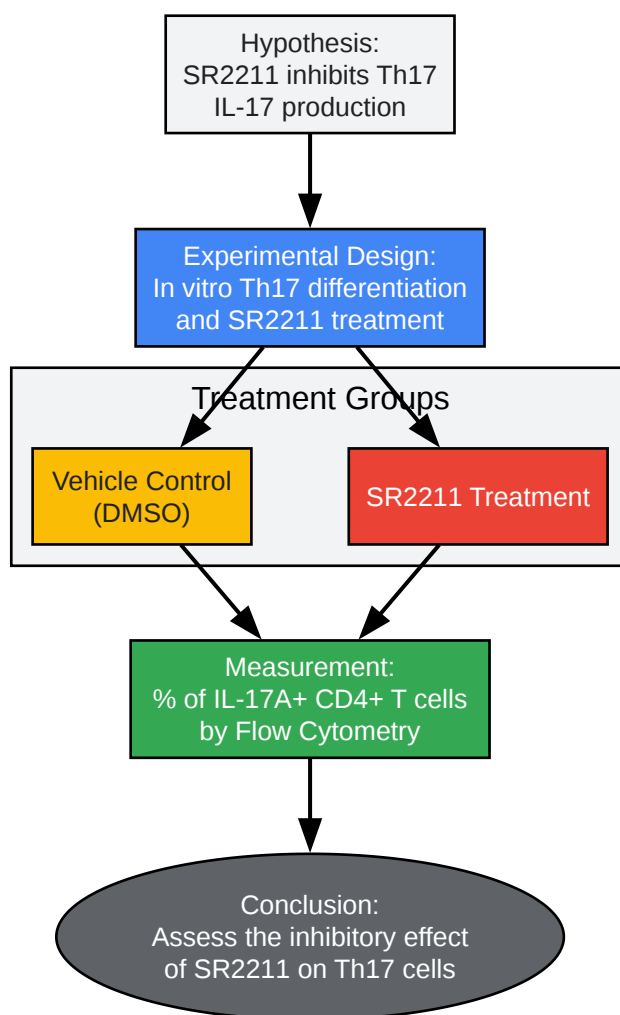
Experimental Workflow



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Caption: Workflow for analyzing **SR2211**'s effect on Th17 cells.

Logical Relationship of the Experiment



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Caption: Logical flow of the **SR2211** Th17 inhibition experiment.

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